

In Vitro Pharmacological Properties of XE991 Dihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: XE991 dihydrochloride

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Introduction

XE991 dihydrochloride is a potent and selective antagonist of the Kv7 (or KCNQ) family of voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, and their dysfunction is implicated in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the in vitro pharmacological properties of XE991, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Pharmacological Properties

XE991 exerts its primary pharmacological effect by blocking KCNQ channels, which are responsible for the M-current, a sub-threshold potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing. By inhibiting these channels, XE991 leads to membrane depolarization and an increase in neuronal excitability.

Quantitative Data: Potency and Selectivity

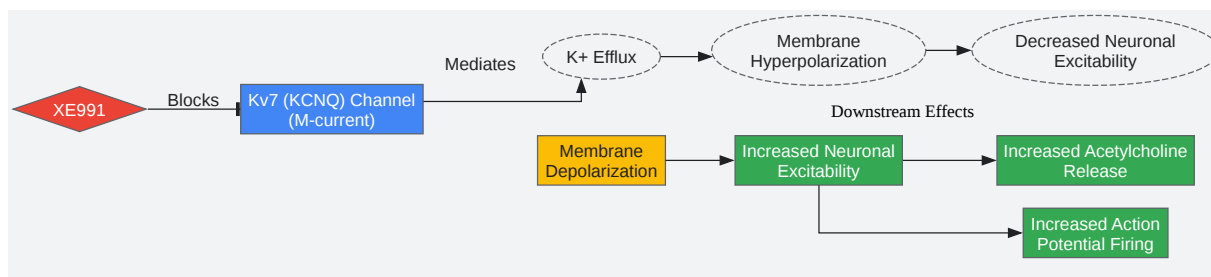
The inhibitory potency of XE991 has been characterized across various KCNQ channel subtypes using electrophysiological and ion flux assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high affinity for KCNQ1, KCNQ2, and heteromeric KCNQ2/3 channels, which are major components of the neuronal M-current.^{[1][2][3]}

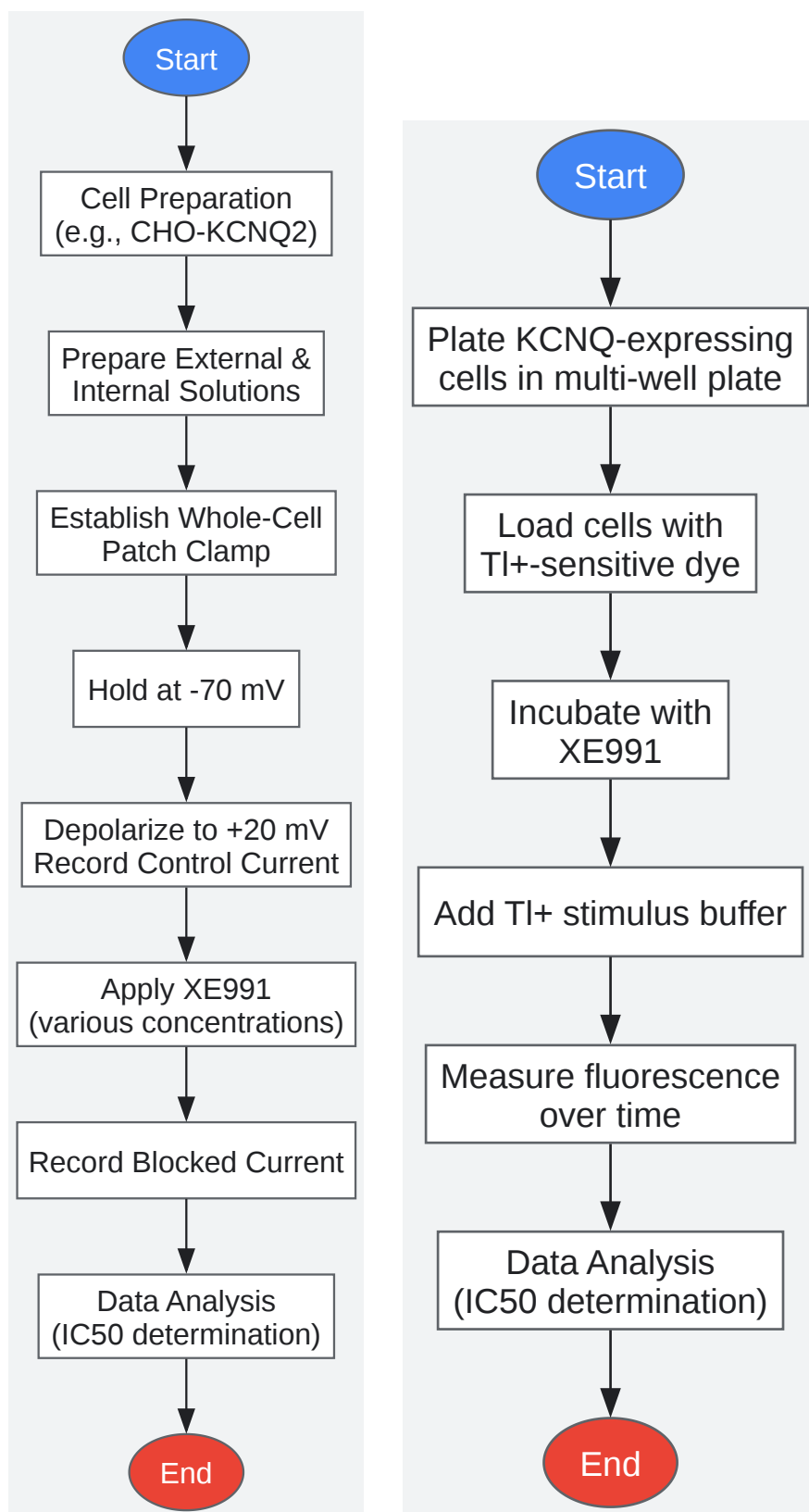
Target	Assay Type	Cell Line	IC50 (μM)	Reference
Kv7.1 (KCNQ1)	Electrophysiology	Oocytes	0.75	[1][2]
Kv7.2 (KCNQ2)	Electrophysiology	Oocytes	0.71	[1]
Kv7.2 (KCNQ2)	Thallium Flux Assay	HEK293	0.055	[3]
Kv7.2/7.3 (KCNQ2/3)	Electrophysiology	Oocytes	0.6	[1][2]
M-current	Electrophysiology	Sympathetic Neurons	0.98	[1]
Kv7.1/minK	Electrophysiology	Oocytes	11.1	[2]
ERG	Thallium Flux Assay	HEK293	> 32	[3]
eag, elk channels	Electrophysiology	Oocytes	Much less effective	[4]

XE991 also enhances the release of acetylcholine from rat brain slices with a half-maximal effective concentration (EC50) of 490 nM.[3][4]

Signaling Pathway and Mechanism of Action

XE991's mechanism of action is state-dependent, showing a preference for the activated or open state of the KCNQ channel.[5] This means its inhibitory effect is more pronounced at depolarized membrane potentials where the channels are more likely to be open. The blockade of the outward potassium current through KCNQ channels by XE991 leads to a reduction in the hyperpolarizing influence of the M-current. This results in a more depolarized resting membrane potential, a lower threshold for action potential firing, and an increase in neuronal excitability.[6][7]





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